4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide
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Overview
Description
4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is a chemical compound with the molecular formula C11H13F3N2O2 and a molecular weight of 262.23 g/mol . This compound is characterized by the presence of an amino group, a benzamide moiety, and a trifluoroethoxyethyl side chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide typically involves the reaction of 4-aminobenzamide with 2-(2,2,2-trifluoroethoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reaction time, to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The trifluoroethoxyethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and antibacterial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxyethyl side chain enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(2,2,2-trifluoroethyl)benzamide: Similar structure but lacks the ethoxy group.
4-amino-N-[2-(diethylamino)ethyl]benzamide: Contains a diethylamino group instead of the trifluoroethoxyethyl side chain.
Uniqueness
4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is unique due to its trifluoroethoxyethyl side chain, which imparts distinct chemical and biological properties. This side chain enhances the compound’s lipophilicity and membrane permeability, making it more effective in certain applications compared to similar compounds .
Properties
CAS No. |
924710-26-9 |
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Molecular Formula |
C11H13F3N2O2 |
Molecular Weight |
262.23 g/mol |
IUPAC Name |
4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide |
InChI |
InChI=1S/C11H13F3N2O2/c12-11(13,14)7-18-6-5-16-10(17)8-1-3-9(15)4-2-8/h1-4H,5-7,15H2,(H,16,17) |
InChI Key |
UXAJUHMRLUXBIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCOCC(F)(F)F)N |
Origin of Product |
United States |
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